N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-12-2-4-13(5-3-12)20-9-7-14(18)17-15-11(10-16)6-8-21-15/h2-6,8H,7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDWUYPAOJRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Sulfanylpropanamide Moiety: This can be achieved through thiol-ene reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the cyano group or other functional groups.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures to N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide exhibit significant anti-inflammatory properties. In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the inflammatory pathway. This suggests potential therapeutic applications in treating conditions such as arthritis and asthma .
Cancer Research
The unique structural characteristics of this compound position it as a candidate for cancer research. Similar compounds have been investigated for their ability to inhibit tumor growth and metastasis through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have indicated promising results, warranting further investigation into its anticancer potential .
Neuropharmacology
Given its chemical structure, this compound may also be beneficial in neuropharmacological applications. Early studies suggest potential neuroprotective effects that could aid in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting neuroinflammation pathways .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to confirm the structure and purity of the compound.
In Silico Studies
Molecular docking studies have shown that this compound binds effectively to the active site of 5-lipoxygenase, reinforcing its potential as a therapeutic agent against inflammatory diseases. The binding affinity and interaction dynamics observed in these studies highlight the importance of further structure optimization for enhanced efficacy .
Case Studies
- Anti-inflammatory Potency Evaluation : A study evaluated the anti-inflammatory potency of similar compounds through molecular docking, revealing significant inhibition potential against 5-lipoxygenase, suggesting a pathway for developing new anti-inflammatory drugs .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar frameworks exhibit cytotoxic effects, leading to decreased cell viability and increased apoptosis rates .
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs in the evidence share a propanamide backbone but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:
Key Observations:
- Sulfanyl Group Diversity : The 4-methoxyphenylsulfanyl group differs from oxadiazole-based sulfanyl groups (e.g., 8d, 7k), which are often associated with enhanced π-π stacking in biological targets .
- Molecular Weight : The user’s compound (~355 g/mol) is smaller than piperidine-containing analogs (e.g., 7k at 535 g/mol), suggesting better bioavailability .
Biological Activity
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide, with CAS Number 942007-06-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₁₅H₁₄N₂O₂S₂
- Molecular Weight: 302.41 g/mol
The compound features a thiophene ring with a cyano group and a propanamide moiety that includes a methoxyphenyl sulfanyl substituent. This unique structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions (PPIs) and influence cellular pathways associated with oxidative stress and inflammation.
- Nrf2 Pathway Modulation:
- Potential Antioxidant Activity:
In Vitro Studies
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, indicating that modifications to the thiophene and phenyl groups can significantly alter biological potency. For instance, variations in substituents on the phenyl ring have shown to enhance binding affinity to target proteins involved in oxidative stress response .
Case Studies
- Oxidative Stress Response:
- Anti-inflammatory Effects:
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Q. What are the common synthetic routes for N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A primary route starts with a thiophene derivative (e.g., 3-cyanothiophen-2-amine), followed by sulfanyl group introduction via nucleophilic substitution with 4-methoxyphenyl thiol. The propanamide moiety is formed through amidation using activated carboxylic acid derivatives (e.g., propanoyl chloride). Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 359.4 for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELXL for refinement .
Q. What initial biological screening approaches evaluate its therapeutic potential?
Common assays include:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric substrates .
- Anti-inflammatory screening : COX-2 inhibition measured by ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from structural analogs with subtle substituent variations. For example:
| Substituent Modification | Biological Activity Shift | Source |
|---|---|---|
| Nitro group on phenyl ring | Enhanced anticancer activity | |
| Methoxy vs. ethoxy groups | Altered COX-2 selectivity | |
| Cyanothiophene vs. methylfuran | Reduced cytotoxicity | |
| Methodology : Conduct structure-activity relationship (SAR) studies with systematic substituent variations and parallel bioassays . |
Q. What strategies optimize the compound’s stability under varying conditions?
Stability studies should assess:
- pH sensitivity : Monitor degradation via HPLC in buffers (pH 3–9) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
- Light exposure : UV-Vis spectroscopy tracks photodegradation of the cyanothiophene moiety . Key finding : The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) improves shelf life .
Q. How is X-ray crystallography with SHELXL employed in structural analysis?
SHELXL refines diffraction data by:
- Twinned data handling : Uses HKLF5 format for high-resolution datasets .
- Hydrogen placement : Automated riding models or difference Fourier maps .
- Validation tools : R-factor and electron density maps (e.g., Fo-Fc) ensure model accuracy . Example: A related propanamide derivative showed a planar amide bond (torsion angle < 5°), confirmed via SHELXL refinement .
Q. What computational methods predict interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to adenosine A2B receptors using the compound’s sulfanyl group as a key pharmacophore .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Predict logP and bioavailability using substituent electronic parameters (e.g., Hammett constants) .
Q. How to design SAR studies focusing on substituent effects?
Stepwise approach :
- Core structure retention : Maintain the propanamide backbone and cyanothiophene .
- Variable substituents : Modify the 4-methoxyphenyl group (e.g., halogens, nitro, alkyl chains) .
- Parallel synthesis : Use combinatorial chemistry to generate analogs .
- Bioassay correlation : Rank substituents by IC values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
